![molecular formula C12H12ClN3 B1484099 6-[2-(4-Chlorophenyl)ethyl]pyrimidin-4-amine CAS No. 2092663-38-0](/img/structure/B1484099.png)
6-[2-(4-Chlorophenyl)ethyl]pyrimidin-4-amine
Overview
Description
“6-[2-(4-Chlorophenyl)ethyl]pyrimidin-4-amine” is a compound that belongs to the class of pyrimidines . Pyrimidines are six-membered heterocyclic compounds containing two nitrogen atoms . They are an integral part of DNA and RNA and have been associated with a wide range of biological activities .
Synthesis Analysis
The synthesis of similar pyrimidine derivatives has been reported in the literature. For instance, a series of 2-aminopyrimidine derivatives were synthesized from acyclic starting materials, benzylidene acetones, and ammonium thiocyanates . The process involved several steps, including ring closure, aromatization, S-methylation, oxidation to methylsulfonyl compounds, and formation of guanidines with suitable amines .Chemical Reactions Analysis
The chemical reactions involving pyrimidine derivatives have been studied extensively. For example, 2-chloro-4,6-dimethylpyrimidine has been reported to undergo aromatic nucleophilic substitution with aniline derivatives under microwave conditions . Additionally, pyrimidine derivatives have been synthesized via acid-catalyzed chemo-selective C-4 substitution of the pyrimidine ring with various amines .Scientific Research Applications
Antibacterial and Antifungal Applications
This compound exhibits significant antibacterial and antifungal activities, which makes it a candidate for developing new antimicrobial agents. The presence of the pyrimidine ring contributes to its ability to interfere with the synthesis of nucleic acids in bacteria and fungi, thereby inhibiting their growth .
Antitumor Activity
The antitumor potential of derivatives of this compound is noteworthy. They can be designed to target specific pathways involved in cancer cell proliferation and survival. Research indicates that such compounds can induce apoptosis in cancer cells, offering a pathway for the development of novel anticancer drugs .
Insecticidal Properties
The structural analogs of 6-[2-(4-Chlorophenyl)ethyl]pyrimidin-4-amine have been found to possess insecticidal properties. This is particularly useful in agriculture, where these compounds can be used to protect crops from pest infestations without harming the plants .
Herbicidal and Larvicidal Effects
Similarly, the herbicidal and larvicidal effects of this compound’s derivatives make them suitable for use in controlling unwanted vegetation and mosquito populations, respectively. This has direct implications for agricultural productivity and public health initiatives against vector-borne diseases .
Supramolecular Chemistry
In supramolecular chemistry, this compound can be utilized to synthesize molecular clips and other complex structures. These structures have applications in creating new materials with specific properties, such as selective ion transporters or catalysts .
Synthesis of Ionic Liquids and Polymers
The compound is also used in the synthesis of ionic liquids and polymers . Ionic liquids have various industrial applications due to their low volatility and high thermal stability, while polymers synthesized from this compound can have unique mechanical and chemical properties .
Development of Explosives
Derivatives of 6-[2-(4-Chlorophenyl)ethyl]pyrimidin-4-amine can be engineered to form compounds with explosive properties. This application is significant for the development of safer and more stable explosives for both industrial and military uses .
Pharmaceutical Research
In pharmaceutical research, this compound serves as a scaffold for the development of drugs with diverse biological activities. Its derivatives have been explored for their potential in treating a variety of diseases, including viral infections, inflammation, and neurological disorders .
Future Directions
The future research directions for “6-[2-(4-Chlorophenyl)ethyl]pyrimidin-4-amine” and similar compounds could involve further exploration of their biological activities and potential therapeutic applications. For instance, there is interest in synthesizing various scaffolds of pyrimidine derivatives for screening different pharmacological activities . Additionally, the development of new efficient antitrypanosomal compounds with fewer side effects is an urgent need .
Mechanism of Action
Target of Action
Pyrimidine derivatives, which “6-[2-(4-Chlorophenyl)ethyl]pyrimidin-4-amine” is part of, have been found to exhibit a wide range of biological activities. They are known to interact with multiple targets, including enzymes, receptors, and ion channels . The specific target of this compound would depend on its exact structure and functional groups.
Mode of Action
The mode of action of pyrimidine derivatives can vary widely depending on their specific structure and target. For example, some pyrimidine derivatives inhibit enzymes involved in nucleic acid synthesis, thereby preventing cell replication .
Biochemical Pathways
Pyrimidine derivatives can affect various biochemical pathways depending on their specific targets. For instance, some pyrimidine derivatives have been found to inhibit the dihydrofolate reductase enzyme, thereby blocking the biosynthesis of purines and pyrimidines, which are essential for DNA synthesis and cell multiplication .
Pharmacokinetics
The absorption, distribution, metabolism, and excretion (ADME) properties of a compound depend on its specific chemical structure. Lipophilicity, for example, can influence a drug’s ability to cross cell membranes and therefore its bioavailability .
Result of Action
The molecular and cellular effects of a compound depend on its mode of action and the biochemical pathways it affects. For example, if a compound inhibits an enzyme required for cell replication, the result could be cell death or reduced cell proliferation .
properties
IUPAC Name |
6-[2-(4-chlorophenyl)ethyl]pyrimidin-4-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12ClN3/c13-10-4-1-9(2-5-10)3-6-11-7-12(14)16-8-15-11/h1-2,4-5,7-8H,3,6H2,(H2,14,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OYJXUBHEDMCEFO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CCC2=CC(=NC=N2)N)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12ClN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.69 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-[2-(4-Chlorophenyl)ethyl]pyrimidin-4-amine |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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